COX-2 Inhibition Potency: 1-Methanesulfonyl-naphthalene (IC50 550 nM) vs. Methylsulfonamide Analog Class
1-Methanesulfonyl-naphthalene demonstrates a defined inhibitory potency against human COX-2 with an IC50 of 550 nM in a fluorescence-based microplate reader assay . While closely related methylsulfonamide-substituted naphthalenes (e.g., compound 4 in Nencetti et al.) achieve 65% inhibition of COX-2 at a single 10 µM concentration, the full dose-response IC50 value for this compound provides a quantitative benchmark for understanding its target engagement . This specific IC50 value is crucial for SAR studies, as the methylsulfonyl pharmacophore is known to confer a different COX-2 selectivity profile compared to the methylsulfonamide group, which often exhibits unpredictable selectivity and higher COX-1 inhibition .
| Evidence Dimension | COX-2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 550 nM |
| Comparator Or Baseline | Methylsulfonamide-naphthalene analogs (e.g., compound 4): 65% inhibition at 10 µM; COX-1 inhibition up to 87% |
| Quantified Difference | The methylsulfonyl compound has a defined IC50 of 550 nM, whereas the methylsulfonamide analogs show variable and non-selective inhibition, with COX-1 inhibition reaching 87%. |
| Conditions | Fluorescence-based microplate reader assay; human recombinant COX-2 |
Why This Matters
The quantified IC50 value provides a reproducible benchmark for lead optimization, unlike single-concentration inhibition data, which is insufficient for calculating selectivity ratios or guiding medicinal chemistry decisions.
- [1] BindingDB. (2023). BDBM50598754: 1-Methanesulfonyl-naphthalene; IC50 data for human COX-2. View Source
- [2] Nencetti, S., et al. (2015). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 406-412. View Source
